molecular formula C13H14F2N6O2 B1139179 Fluconazole hydrate

Fluconazole hydrate

货号: B1139179
分子量: 324.29 g/mol
InChI 键: QSZFKRINVAUJGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟康唑水合物,也称为氟康唑水合物,是一种三唑类抗真菌化合物。它广泛用于治疗和预防浅表和全身真菌感染。 该化合物对念珠菌属特别有效,使其成为对抗各种组织中真菌感染的宝贵工具 .

准备方法

合成路线和反应条件

氟康唑水合物是通过多步过程合成的,该过程涉及 2,4-二氟苄基氯与 1,2,4-三唑反应形成 2-(2,4-二氟苯基)-1,3-双(1H-1,2,4-三唑-1-基)丙-2-醇。 然后将该中间体水合以生成氟康唑水合物 .

工业生产方法

氟康唑水合物的工业生产涉及使用与实验室中类似的反应条件进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型

氟康唑水合物主要由于存在三唑环和二氟苯基而经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件

主要产物

这些反应形成的主要产物包括各种取代的三唑衍生物和二氟苯基化合物,具体取决于使用的特定试剂和条件 .

科学研究应用

Therapeutic Applications

1. Treatment of Fungal Infections

  • Mucocutaneous Candidiasis : Fluconazole hydrate is commonly used to treat infections such as oropharyngeal candidiasis, esophageal candidiasis, and vulvovaginal candidiasis. Its oral bioavailability allows for convenient dosing in outpatient settings .
  • Cryptococcal Meningitis : It serves as a second-line treatment for cryptococcal meningitis, particularly in immunocompromised patients, such as those with HIV/AIDS .

2. Prophylaxis in Immunocompromised Patients

  • This compound is utilized to prevent fungal infections in patients undergoing chemotherapy or bone marrow transplantation. This prophylactic use significantly reduces the incidence of candidiasis in high-risk populations .

3. Off-Label Uses

  • Recent studies have explored fluconazole's effectiveness against other fungal infections like blastomycosis and coccidioidomycosis, particularly in immunocompromised individuals .

Formulation Innovations

1. Transfersomal Gel Development

  • Researchers have formulated fluconazole-embedded transfersomal gels aimed at enhancing the drug's delivery and efficacy against fungal infections. These gels utilize lipid-based carriers to improve penetration through biological membranes, potentially increasing therapeutic outcomes .

2. Cocrystal Hydrate Formulations

  • Investigations into cocrystal hydrates of fluconazole with hydroxybenzoic acids have shown promise in improving solubility and stability profiles. These novel formulations can enhance bioavailability, which is critical for effective treatment .

Case Studies

1. Toxic Epidermal Necrolysis Induced by Fluconazole

  • A case report documented a 52-year-old woman who developed toxic epidermal necrolysis following fluconazole treatment. This adverse reaction underscores the importance of monitoring patients for severe side effects during therapy .

2. Efficacy in Severe COVID-19 Cases

  • A study highlighted the use of fluconazole in combination with echinocandins for treating invasive candidiasis in patients severely affected by COVID-19. The findings suggest that fluconazole can be an effective adjunct therapy in managing fungal infections during viral pandemics .

Summary Table of Applications

Application Details
Mucocutaneous Candidiasis Treats infections like oropharyngeal and vulvovaginal candidiasis
Cryptococcal Meningitis Used as a second-line treatment for central nervous system infections
Prophylaxis Prevents fungal infections in immunocompromised patients
Transfersomal Gel Innovative formulation to enhance drug delivery
Cocrystal Hydrate Formulations Improves solubility and stability for better therapeutic efficacy
Adverse Reactions Documented cases of severe reactions such as toxic epidermal necrolysis

作用机制

氟康唑水合物通过抑制酶羊毛甾醇 14-α-脱甲基酶发挥其抗真菌作用。该酶对于真菌细胞膜的重要组成部分麦角甾醇的合成至关重要。 通过阻断该酶,氟康唑破坏了真菌细胞膜的完整性,导致细胞死亡 .

相似化合物的比较

类似化合物

  • 酮康唑
  • 伊曲康唑
  • 伏立康唑
  • 泊沙康唑

比较

氟康唑水合物在三唑类抗真菌药中是独一无二的,因为它对真菌细胞色素 P450 酶具有高度选择性,并且其副作用很少。与具有显着肝毒性的酮康唑不同,氟康唑耐受性良好,可以口服给药。 它还具有比伊曲康唑更广泛的活性谱,并且对某些念珠菌属更有效 .

生物活性

Fluconazole hydrate, a triazole antifungal agent, is primarily utilized in the treatment of various fungal infections, including candidiasis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy against different fungal species, and potential interactions with other compounds. This article delves into the biological activity of this compound, supported by data tables and case studies.

Fluconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, a crucial component in the biosynthesis of ergosterol, which is essential for maintaining fungal cell membrane integrity. By binding to the heme group of this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterols and ultimately inhibiting fungal growth .

Pharmacokinetics

Fluconazole demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High tissue penetration; notably accumulates in the stratum corneum and cerebrospinal fluid (CSF) during meningitis.
  • Protein Binding : Low protein binding (11-12%).
  • Metabolism : Minimally metabolized in the liver with no significant metabolic cleavage.
  • Elimination Half-Life : Approximately 24 hours .

Efficacy Against Fungal Species

Fluconazole is effective against a range of fungi, particularly Candida species. Its efficacy varies depending on the species and the presence of resistance mechanisms. The following table summarizes key findings from various studies assessing fluconazole's antifungal activity:

Fungal SpeciesMIC (µg/mL)Efficacy Description
Candida albicans0.5 - 8Effective; resistance observed in some strains
Candida tropicalis1 - 16Generally susceptible; variable resistance noted
Aspergillus fumigatus>16Limited activity; often requires combination therapy
Cryptococcus neoformans2 - 8Effective; crucial for treating cryptococcal meningitis

Case Studies

  • Combination Therapy : A study demonstrated that simultaneous administration of fluconazole with amphotericin B resulted in enhanced fungicidal activity against C. albicans. However, staggered dosing reduced amphotericin B's effectiveness due to antagonistic interactions .
  • Resistance Mechanisms : Research has shown that alterations in lanosterol 14-α-demethylase can lead to fluconazole resistance. Studies indicated that certain strains of C. albicans exhibited reduced susceptibility due to mutations in this enzyme .
  • Synergistic Effects : The combination of fluconazole with flavonoids such as catechin and quercetin has been shown to enhance its antifungal activity by promoting phosphatidylserine exposure on fungal membranes .

Recent Research Findings

Recent studies have explored innovative approaches to enhance fluconazole's efficacy:

  • Nanoparticle Formulations : Incorporation of fluconazole into hydroxyapatite matrices has shown promise in increasing its antifungal activity while reducing systemic toxicity .
  • Analog Development : New analogs of fluconazole have been synthesized with improved selectivity and potency against resistant fungal strains, indicating potential for future therapeutic applications .

属性

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZFKRINVAUJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7.50 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 25 ml of methanol, 2 ml of water and 1.0 ml of concd. hydrochloric acid was stirred at 30° C. for 1 h. The reaction mixture was concentrated to a volume of 10 ml and after adding 50 ml of water the pH of the hot solution was adjusted to 8 with 10% aqueous sodium hydroxide. After cooling the precipitated crystals were filtered off, and dried at 40° C. until the weight was constant to yield 6.06 g (93.5%) of the title compound. M.p.: 139–140° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。